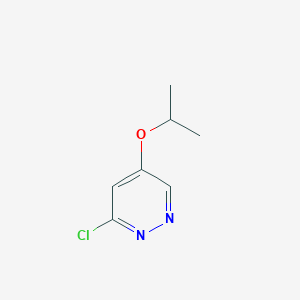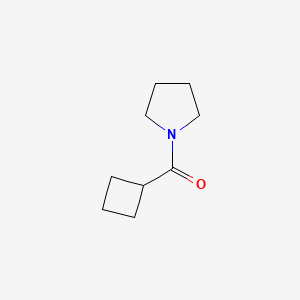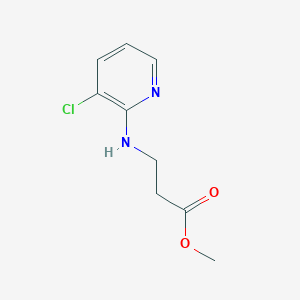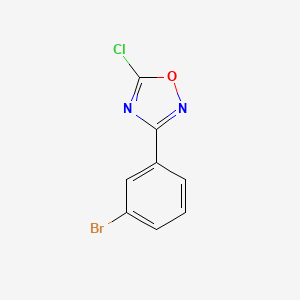
(3R)-1-Benzyl-3-chloropiperidine
Overview
Description
“(3R)-1-Benzyl-3-chloropiperidine” is a chemical compound with the molecular formula C12H16ClN . It has a molecular weight of 209.72 . The IUPAC name for this compound is (3R)-1-benzyl-3-chloropiperidine .
Synthesis Analysis
The synthesis of “(3R)-1-Benzyl-3-chloropiperidine” can be achieved from (S)-(-)-1-Benzyl-2-pyrrolidinemethanol . There are reportedly 4 synthetic routes available for this process .Molecular Structure Analysis
The molecular structure of “(3R)-1-Benzyl-3-chloropiperidine” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, substituted at the 3rd position with a chlorine atom and at the 1st position with a benzyl group .Scientific Research Applications
Synthesis and Characterization
- (3R)-1-Benzyl-3-chloropiperidine compounds are synthesized through Cu(II)-promoted one-pot intramolecular chloroamination, followed by rearrangement. This process was studied in detail, confirming the structure through NMR and X-ray diffraction experiments (Li et al., 2013).
Photolysis Studies
- The photolysis of hindered N-Chloroamines, including variants of chloropiperidines, has been investigated using ESR spectrometry. This study contributes to understanding the formation of amino radicals and their interactions with oxygen, providing insights into the chemical behavior of these compounds (Toda et al., 1972).
Anticancer Research
- Bis-3-chloropiperidines containing rigid aromatic linker structures exhibit marked cytotoxicity towards pancreatic cancer cells. The study reveals the relationship between the arrangement of reactive units and DNA alkylating activity, indicating potential in cancer treatment (Helbing et al., 2020).
- Another study demonstrated that bis-3-chloropiperidines alkylate nucleobases and induce DNA strand cleavage, with potential as anticancer agents. Their ability to inhibit essential DNA-processing proteins, such as topoisomerase IIα, was highlighted (Sosic et al., 2017).
Catalytic Activities
- Research on chiral amino alcohol ligands anchored to polystyrene resins included studies on compounds related to chloropiperidines. These studies contribute to the understanding of catalytic ligands in enantioselective chemical reactions, important in pharmaceutical and synthetic chemistry (Vidal‐Ferran et al., 1998).
Stereochemistry and Reactivity
- The chirality of 3-chloropiperidines influences their reactivity and cytotoxicity, offering insights into molecular mechanisms beyond direct DNA damage. This study emphasizes the role of stereochemistry in developing anticancer agents (Carraro et al., 2019).
Synthesis Methods
- Various synthesis methods have been developed for substituted 3-chloropiperidines, contributing to the field of organic chemistry and enhancing the understanding of chemical properties and applications of these compounds (Boev et al., 2015).
Safety and Hazards
properties
IUPAC Name |
(3R)-1-benzyl-3-chloropiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZPTZSOOQVBMU-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)CC2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40735223 | |
| Record name | (3R)-1-Benzyl-3-chloropiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
240132-25-6 | |
| Record name | (3R)-1-Benzyl-3-chloropiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[1,1'-Biphenyl]-3-amine, 3',5'-difluoro-](/img/structure/B1511588.png)







